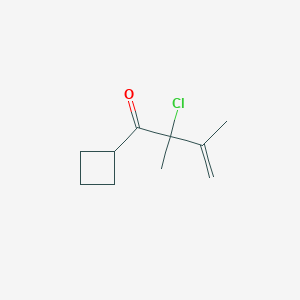
2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one, also known as CCDB, is a chemical compound that has been studied for its potential use in scientific research. This compound is a cyclobutane derivative that contains a chloro and a carbonyl group. CCDB has been found to have interesting properties that make it useful in various scientific applications.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the growth and proliferation of cancer cells and microorganisms. 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage, which ultimately results in the death of cancer cells and microorganisms.
Biochemische Und Physiologische Effekte
2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one has been found to have a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of topoisomerase II, which leads to the accumulation of DNA damage and ultimately results in the death of cancer cells and microorganisms. 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one has also been found to have anti-inflammatory properties, which makes it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one has a number of advantages and limitations for lab experiments. One advantage of this compound is that it has been found to have interesting biological activity, which makes it useful in the development of new drugs. 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one also has a moderate yield in its synthesis, which makes it relatively easy to obtain. One limitation of 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.
Zukünftige Richtungen
There are a number of future directions for the study of 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one. One direction is to further investigate its mechanism of action, in order to optimize its use in drug development. Another direction is to explore its potential use in the treatment of other diseases, such as inflammatory diseases. Finally, future studies could focus on the synthesis of analogs of 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one, in order to improve its biological activity and optimize its use in drug development.
Synthesemethoden
The synthesis of 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one involves the reaction between cyclobutanone and chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an enolate intermediate, which reacts with the chloroacetyl chloride to form 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one. The yield of this synthesis method is moderate, and purification of the product is necessary to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. This compound has been found to have interesting biological activity, which makes it useful in the development of new drugs. 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one has been shown to inhibit the growth of cancer cells, and it has also been found to have antimicrobial activity. These properties make 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one a promising candidate for the development of new drugs that can be used to treat cancer and infectious diseases.
Eigenschaften
CAS-Nummer |
131353-07-6 |
|---|---|
Produktname |
2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one |
Molekularformel |
C10H15ClO |
Molekulargewicht |
186.68 g/mol |
IUPAC-Name |
2-chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one |
InChI |
InChI=1S/C10H15ClO/c1-7(2)10(3,11)9(12)8-5-4-6-8/h8H,1,4-6H2,2-3H3 |
InChI-Schlüssel |
NJHWQWRNZFCQTG-UHFFFAOYSA-N |
SMILES |
CC(=C)C(C)(C(=O)C1CCC1)Cl |
Kanonische SMILES |
CC(=C)C(C)(C(=O)C1CCC1)Cl |
Synonyme |
3-Buten-1-one, 2-chloro-1-cyclobutyl-2,3-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



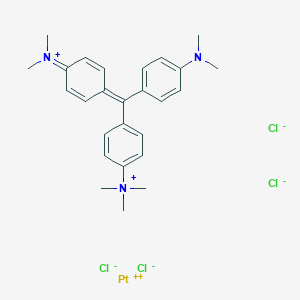
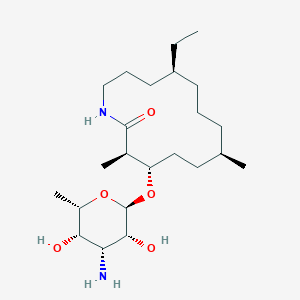
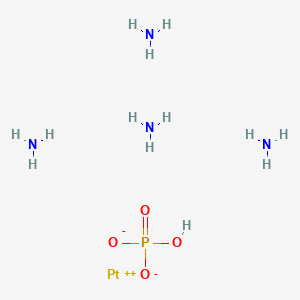
![2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione](/img/structure/B144098.png)
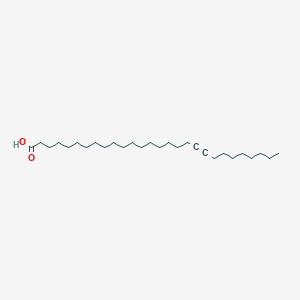
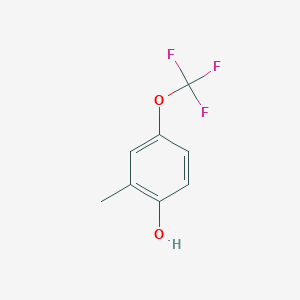
![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)
![Methyl N-(12-phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B144103.png)

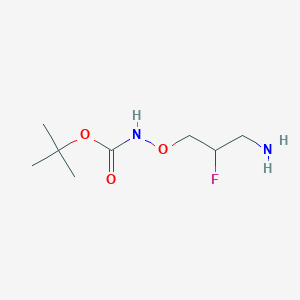
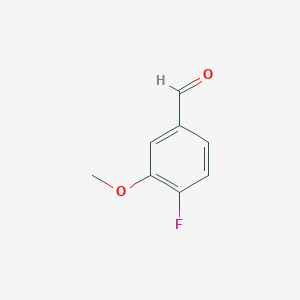
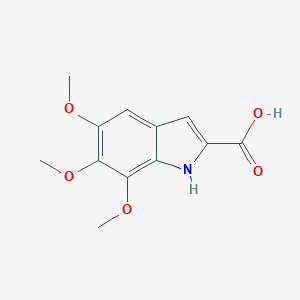
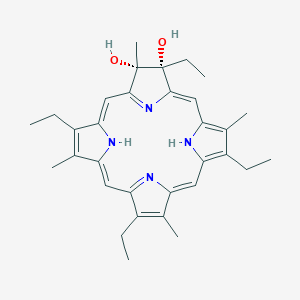
![6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil](/img/structure/B144119.png)